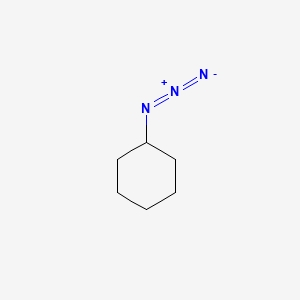

Azidocyclohexane

Beschreibung

Azidocyclohexane (cyclohexyl azide, CAS 19573-22-9) is an organic azide with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol . It is a colorless to pale yellow liquid at room temperature, typically synthesized via nucleophilic substitution (SN2) of bromocyclohexane with sodium azide (NaN₃) in anhydrous dimethylformamide (DMF), yielding 74–86% . Its spectroscopic data includes ¹H NMR (CDCl₃): δ = 1.57–1.90 (m, 10H, cyclohexyl), 3.33 (m, 1H, CH–N₃) . This compound is widely employed in organic synthesis, particularly in reductive alkylation and cyclization reactions to form amines or heterocycles .

Eigenschaften

IUPAC Name |

azidocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNIGPBQIINLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074014 | |

| Record name | Cyclohexane, azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19573-22-9 | |

| Record name | Cyclohexane, azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azidocyclohexane can be synthesized through the nucleophilic substitution reaction of cyclohexyl halides with sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and yields the desired azide compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions similar to the laboratory synthesis. The scalability of this method makes it feasible for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Azidocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition: Various dipolarophiles under thermal or catalytic conditions.

Major Products:

Reduction: Cyclohexylamine.

Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Azidocyclohexane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Azidocyclohexane primarily involves its reactivity as an azide compound. The azide group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, the azide group can undergo reduction to form amines or participate in cycloaddition reactions to form triazoles. These reactions are facilitated by the electronic structure of the azide group, which allows for efficient interaction with electrophiles and dipolarophiles .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares azidocyclohexane with structurally related azides:

Thermodynamic Stability

This compound exhibits a standard enthalpy of formation (ΔfH°) of 108.40 kJ/mol in the liquid phase, significantly lower than azidobenzene (ΔfH° = 389.05 kJ/mol, gas phase), indicating greater thermodynamic stability due to its aliphatic structure . Adamantane-derived azides (e.g., 1-azidoadamantane) are even more stable owing to their rigid, diamondoid framework, which reduces strain in the transition state during decomposition .

Reactivity Profiles

- Reductive Alkylation : this compound reacts with trialkylboranes (e.g., triethylborane) under heat to form cyclohexylethylamine (73% yield) .

- Gold-Catalyzed Rearrangement : Upon N₂ extrusion, this compound forms cyclohexanimine derivatives coordinated to gold complexes .

- Contrast with Aryl Azides: Azidobenzene undergoes facile [3+2] cycloadditions (e.g., Huisgen reaction) under copper catalysis, a reactivity less pronounced in aliphatic azides like this compound .

Research Findings and Data

Thermal Decomposition Kinetics

This compound decomposes at 150–200°C , releasing nitrogen gas and forming cyclohexanimine intermediates. In contrast, 1-azidoadamantane requires higher temperatures (>250°C ) due to its structural rigidity .

Biologische Aktivität

Azidocyclohexane is a nitrogen-containing organic compound characterized by the presence of an azide group () attached to a cyclohexane ring. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and implications in drug discovery.

Synthesis of this compound

This compound can be synthesized through a nucleophilic substitution reaction involving cyclohexyl halides and sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide. This reaction typically proceeds under mild conditions, yielding this compound as a product. The scalability of this method makes it suitable for both laboratory and industrial applications.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its azide functional group. Key mechanisms include:

- Bioorthogonal Chemistry : Azides are widely used in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules within living systems. This property is particularly useful in cellular imaging and drug delivery applications.

- Enzyme Interactions : The azide group can interact with various enzymes, leading to inhibition or activation. Such interactions can alter cellular processes, including gene expression and metabolic pathways.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. Below is a summary table of findings related to its biological effects:

| Study | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | Pancreatic Cancer Cells | Growth inhibition | Induction of apoptosis via caspase activation |

| Study 2 | Breast Cancer Cells | Decreased Mcl-1 levels | Targeting Mcl-1 degradation |

| Study 3 | General Cell Lines | Cytotoxicity observed | Enzyme inhibition leading to metabolic disruption |

Case Studies

- Pancreatic Cancer Research : In a study examining the effects of this compound on pancreatic cancer cells, it was found that treatment resulted in significant growth inhibition and upregulation of cell cycle inhibitors. This suggests that this compound may serve as a lead compound for developing new therapies targeting pancreatic cancer .

- Breast Cancer Studies : Another investigation focused on the use of this compound derivatives in breast cancer models demonstrated that these compounds could effectively lower Mcl-1 protein levels, which is crucial for cell survival in cancerous cells. The study indicated that these derivatives could induce apoptosis through caspase activation pathways .

- General Cytotoxicity Assessment : A broader assessment across various cell lines revealed that this compound exhibited cytotoxic properties, potentially making it a candidate for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.